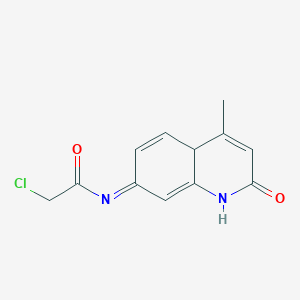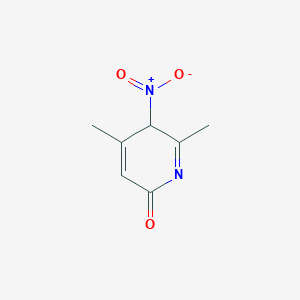
Methyltriethylammonium dibutyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltriethylammonium dibutyl phosphonate is a chemical compound with the molecular formula C15H36NO4P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research and industrial processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltriethylammonium dibutyl phosphonate can be synthesized through various methods. One common approach involves the reaction of triethylamine with dibutyl phosphonate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial production methods also incorporate advanced purification techniques, such as chromatography and solvent extraction, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyltriethylammonium dibutyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles involved .
Scientific Research Applications
Methyltriethylammonium dibutyl phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a probe in diagnostic assays.
Mechanism of Action
The mechanism by which methyltriethylammonium dibutyl phosphonate exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. In biochemical studies, it is often used to investigate the phosphorylation and dephosphorylation processes, which are critical for cellular signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
- Triethylmethylammonium dibutyl phosphate
- Tributylmethylammonium dibutyl phosphate
- Diethylmethylammonium dibutyl phosphate
Uniqueness
Methyltriethylammonium dibutyl phosphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in both research and industrial settings .
Properties
CAS No. |
947601-90-3 |
|---|---|
Molecular Formula |
C15H36NO3P+2 |
Molecular Weight |
309.42 g/mol |
IUPAC Name |
dibutoxy(oxo)phosphanium;triethyl(methyl)azanium |
InChI |
InChI=1S/C8H18O3P.C7H18N/c1-3-5-7-10-12(9)11-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3;5-7H2,1-4H3/q2*+1 |
InChI Key |
OSSDCHCZDKLGOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)OCCCC.CC[N+](C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)-hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B12329911.png)



![Decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate](/img/structure/B12329923.png)

![2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid](/img/structure/B12329940.png)
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12329950.png)
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo-](/img/structure/B12329963.png)


![3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester](/img/structure/B12329978.png)


